Stereochemical Impact on D4 Dopamine Receptor Affinity: (3R,4R) vs. (3R,4S) Diastereomeric Benzamide Conjugates
When (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine is converted to N-((3R,4R)-1-benzyl-4-methyl-pyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylamino-benzamide, the resulting conjugate binds the human dopamine D4 receptor with a Ki of 0.840 nM. The identical benzamide prepared from the (3R,4S) cis diastereomer yields a Ki of 4.30 nM under the same assay conditions — a 5.1-fold affinity loss attributable solely to the change in pyrrolidine ring stereochemistry [1][2]. This direct head-to-head comparison, conducted within the same curated ChEMBL series and rigorously controlled for acyl moiety, linker, and assay protocol, demonstrates that the (3R,4R) configuration is an essential stereochemical determinant for achieving sub-nanomolar D4 receptor engagement.
| Evidence Dimension | Binding affinity (Ki) at human recombinant dopamine D4 receptor |
|---|---|
| Target Compound Data | Ki = 0.840 nM (benzamide conjugate of (3R,4R) building block, BDBM50132696 / CHEMBL326454) |
| Comparator Or Baseline | Ki = 4.30 nM (benzamide conjugate of (3R,4S) building block, BDBM50132703 / CHEMBL111749) |
| Quantified Difference | 5.1-fold superior affinity for the (3R,4R)-derived conjugate |
| Conditions | [3H]-spiperone displacement (0.5 nM, Kd = 0.1–0.45 nM) from human recombinant dopamine D4 receptor expressed in CHO cells; data curated by Friedrich-Alexander University / ChEMBL |
Why This Matters
A procurement choice between (3R,4R) and (3R,4S) building blocks directly translates into a 5-fold difference in the potency of the final receptor-targeting molecule, impacting lead prioritization and SAR interpretation.
- [1] BindingDB entry BDBM50132696 (CHEMBL326454). N-((3R,4R)-1-Benzyl-4-methyl-pyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylamino-benzamide. Ki: 0.840 nM at human recombinant dopamine D4 receptor expressed in CHO cells. View Source
- [2] BindingDB entry BDBM50132703 (CHEMBL111749). N-((3R,4S)-1-Benzyl-4-methyl-pyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylamino-benzamide. Ki: 4.30 nM at human recombinant dopamine D4 receptor expressed in CHO cells. View Source
